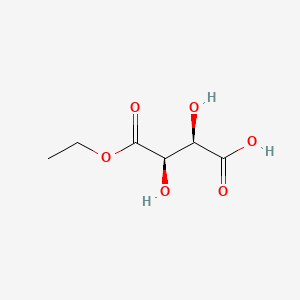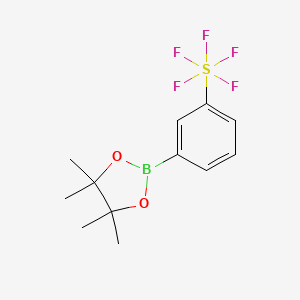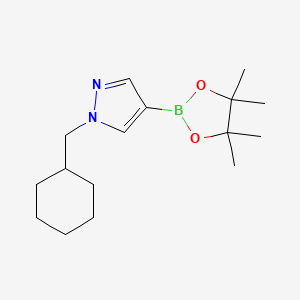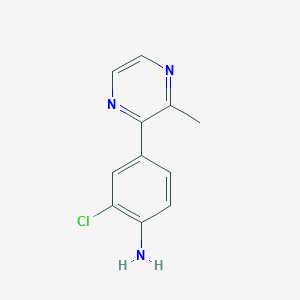
Methyl 2-acetyl-4,4-dimethoxybutanoate
概要
説明
Methyl 2-acetyl-4,4-dimethoxybutanoate is a chemical compound with the molecular formula C10H18O5 It is an ester derivative of butanoic acid, characterized by the presence of acetyl and dimethoxy groups
作用機序
are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are widely used in a variety of applications from the synthesis of polymers to the flavoring of foods. The properties and reactions of esters are similar to those of other carbonyl compounds. For example, they can participate in nucleophilic acyl substitution and reduction reactions .
In terms of pharmacokinetics , esters are often used in drug design because they can alter the absorption, distribution, metabolism, and excretion (ADME) properties of bioactive compounds. For example, esterification can be used to improve the lipophilicity of a drug, which can enhance its absorption through biological membranes .
The action environment can greatly influence the stability and efficacy of esters. Factors such as pH, temperature, and the presence of esterases (enzymes that catalyze the hydrolysis of esters) can affect the stability of an ester .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The acetyl and dimethoxy groups can be introduced through subsequent reactions involving acetylation and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
Methyl 2-acetyl-4,4-dimethoxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
科学的研究の応用
Methyl 2-acetyl-4,4-dimethoxybutanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
類似化合物との比較
Similar Compounds
Butanoic acid, 4,4-dimethoxy-, methyl ester: Similar structure but lacks the acetyl group.
Butanoic acid, 2-methyl-, methyl ester: Similar ester structure but with a methyl group instead of acetyl and dimethoxy groups.
Uniqueness
Methyl 2-acetyl-4,4-dimethoxybutanoate is unique due to the presence of both acetyl and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
methyl 2-acetyl-4,4-dimethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-6(10)7(9(11)14-4)5-8(12-2)13-3/h7-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBANYKLPSKHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
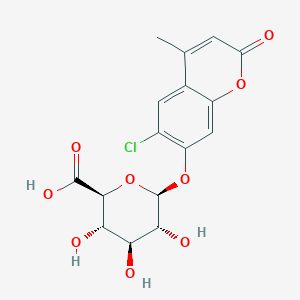
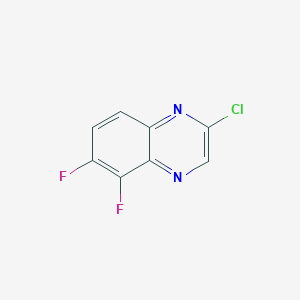

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)
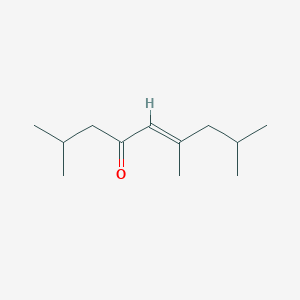
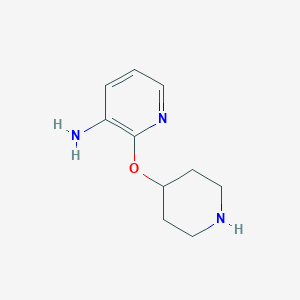

![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)
